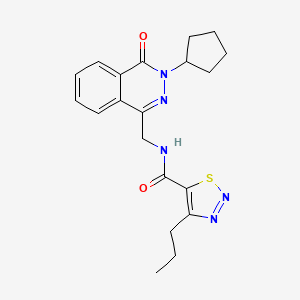
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Phthalazinone core : This moiety is known for its biological activities.
- Cyclopentyl group : Enhances lipophilicity and potential receptor interactions.
- Thiadiazole ring : Associated with various biological activities including anti-inflammatory and antimicrobial effects.
Molecular Formula : C23H25N5O2
Molecular Weight : 415.48 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act on specific receptors that regulate cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole and phthalazine have shown promise in anticancer studies:
- In vitro Studies : Compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value in the range of 0.124 μM to 3.81 μM across different cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 0.124 |
| NCI-H522 (Lung Cancer) | 3.81 |
| MCF7 (Breast Cancer) | 0.7 |
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
In studies, compounds with similar structural features have shown significant inhibition against various microbial strains.
Case Studies and Research Findings
- Study on MAO Inhibition : A related thiadiazole derivative was tested for its inhibitory activity against monoamine oxidase (MAO) isoforms. The results showed that certain modifications enhanced the inhibitory potency significantly (IC50 as low as 0.060 μM) .
- Anticancer Screening : The National Cancer Institute's NCI-60 assay revealed that structurally similar compounds inhibited growth across multiple cancer cell lines, indicating a broad-spectrum anticancer potential .
特性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-7-16-18(28-24-22-16)19(26)21-12-17-14-10-5-6-11-15(14)20(27)25(23-17)13-8-3-4-9-13/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGNRPHIJBYGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














